molecular formula C32H28N2O4 B15036862 ethyl 4-{5-[(E)-{1-[4-(dimethylamino)phenyl]-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]furan-2-yl}benzoate

ethyl 4-{5-[(E)-{1-[4-(dimethylamino)phenyl]-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]furan-2-yl}benzoate

Cat. No.: B15036862
M. Wt: 504.6 g/mol
InChI Key: CAODZKBLLGKNNI-LKUDQCMESA-N
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Description

ETHYL 4-(5-{[(3E)-1-[4-(DIMETHYLAMINO)PHENYL]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound with a unique structure that includes a furan ring, a benzoate ester, and a pyrrole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(5-{[(3E)-1-[4-(DIMETHYLAMINO)PHENYL]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole derivative, followed by the introduction of the furan ring and the benzoate ester. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(5-{[(3E)-1-[4-(DIMETHYLAMINO)PHENYL]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-(5-{[(3E)-1-[4-(DIMETHYLAMINO)PHENYL]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which ETHYL 4-(5-{[(3E)-1-[4-(DIMETHYLAMINO)PHENYL]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in cellular pathways and biological processes, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(5-{[(3E)-1-[4-(DIMETHYLAMINO)PHENYL]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}THIOPHEN-2-YL)BENZOATE: Similar structure but with a thiophene ring instead of a furan ring.

    ETHYL 4-(5-{[(3E)-1-[4-(DIMETHYLAMINO)PHENYL]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}PYRIDIN-2-YL)BENZOATE: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of ETHYL 4-(5-{[(3E)-1-[4-(DIMETHYLAMINO)PHENYL]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C32H28N2O4

Molecular Weight

504.6 g/mol

IUPAC Name

ethyl 4-[5-[(E)-[1-[4-(dimethylamino)phenyl]-2-oxo-5-phenylpyrrol-3-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C32H28N2O4/c1-4-37-32(36)24-12-10-23(11-13-24)30-19-18-28(38-30)20-25-21-29(22-8-6-5-7-9-22)34(31(25)35)27-16-14-26(15-17-27)33(2)3/h5-21H,4H2,1-3H3/b25-20+

InChI Key

CAODZKBLLGKNNI-LKUDQCMESA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C=C(N(C3=O)C4=CC=C(C=C4)N(C)C)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C=C(N(C3=O)C4=CC=C(C=C4)N(C)C)C5=CC=CC=C5

Origin of Product

United States

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